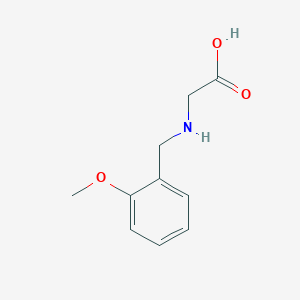
N-(2-methoxybenzyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)glycine, also known as 2-Methoxybenzylglycine (2-MBG), is an amino acid derivative that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its biochemical and physiological effects, and is also used to synthesize other compounds. 2-MBG has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases.
科学研究应用
Application in Peptide Synthesis
Scientific Field
Biochemistry
Summary of the Application
N-(2-methoxybenzyl)glycine is used in the synthesis of peptides, specifically in the creation of a peptide corresponding to residues 106-126 of the human prion protein . This peptide possesses the neurotoxic and amyloidogenic properties of the infectious form of the parental protein .
Methods of Application
The incorporation of N-(2-hydroxy-4-methoxybenzyl) protection at glycine residues 119 and 124 enabled synthesis of the full-length peptide in low yield . The synthesis was improved using Boc chemistry with in situ neutralisation, which resulted in a high yield of the full-length peptide .
Results or Outcomes
The successful synthesis of the full-length peptide demonstrates the potential of N-(2-methoxybenzyl)glycine in peptide synthesis. However, the yield was low when using conventional manual Fmoc chemistry .
Application in Peptoid Synthesis
Scientific Field
Medicinal Chemistry
Summary of the Application
N-substituted glycines, such as N-(2-methoxybenzyl)glycine, are used in the synthesis of peptoids . Peptoids are oligomeric synthetic polymers that are becoming a valuable molecular tool in the biosciences, particularly in the exploration of peptoid secondary structures and drug design .
Methods of Application
The specific methods of application for N-(2-methoxybenzyl)glycine in peptoid synthesis are not detailed in the source. However, peptoids are typically synthesized by the submonomer method, which involves two steps: acylation and displacement .
Results or Outcomes
Peptoids have been demonstrated as highly active in biological systems while resistant to proteolytic decay . This underscores the considerable untapped potential for N-substituted glycines in medicinal chemistry and as molecular biological tools .
Application in the Synthesis of N-(2-Methoxybenzoyl)glycine
Scientific Field
Organic Chemistry
Summary of the Application
N-(2-methoxybenzyl)glycine can potentially be used in the synthesis of N-(2-Methoxybenzoyl)glycine . This compound is a derivative of glycine, an amino acid, and may have potential applications in various chemical reactions .
Methods of Application
The specific methods of application for N-(2-methoxybenzyl)glycine in the synthesis of N-(2-Methoxybenzoyl)glycine are not detailed in the source . However, it is likely that this would involve a reaction with 2-methoxybenzoyl chloride or a similar reagent.
Results or Outcomes
The successful synthesis of N-(2-Methoxybenzoyl)glycine would demonstrate the potential of N-(2-methoxybenzyl)glycine in organic chemistry . However, the specific outcomes and results are not detailed in the source .
Application in the Synthesis of Glycine, N-(2-methoxybenzoyl)-, Methyl Ester
Summary of the Application
N-(2-methoxybenzyl)glycine can potentially be used in the synthesis of Glycine, N-(2-methoxybenzoyl)-, methyl ester . This compound is a derivative of glycine, an amino acid, and may have potential applications in various chemical reactions .
Methods of Application
The specific methods of application for N-(2-methoxybenzyl)glycine in the synthesis of Glycine, N-(2-methoxybenzoyl)-, methyl ester are not detailed in the source . However, it is likely that this would involve a reaction with 2-methoxybenzoyl chloride or a similar reagent, followed by esterification with methanol.
Results or Outcomes
The successful synthesis of Glycine, N-(2-methoxybenzoyl)-, methyl ester would demonstrate the potential of N-(2-methoxybenzyl)glycine in medicinal chemistry . However, the specific outcomes and results are not detailed in the source .
属性
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRFKISPFGGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)glycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


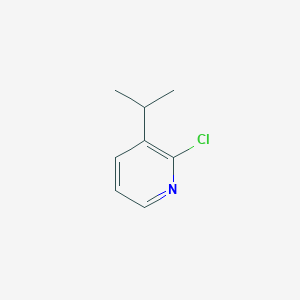
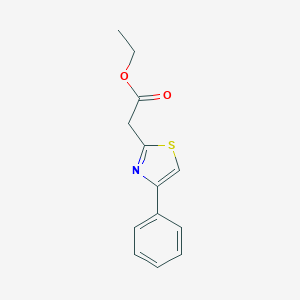
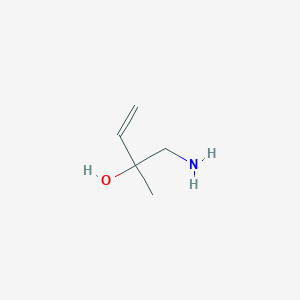
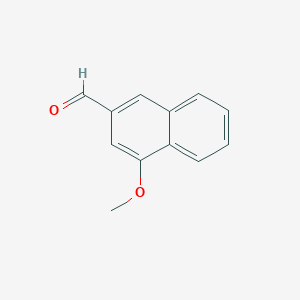
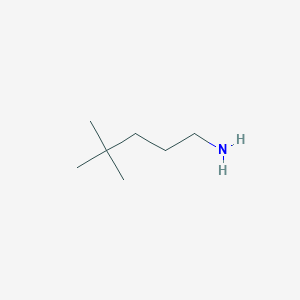
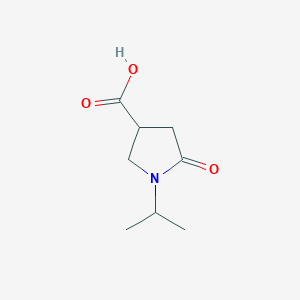
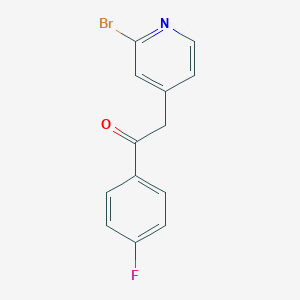
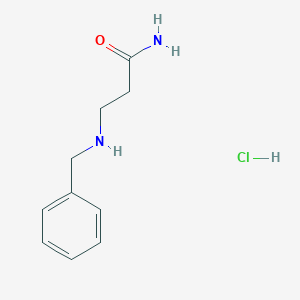

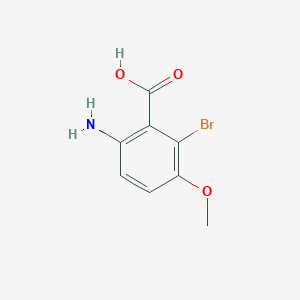
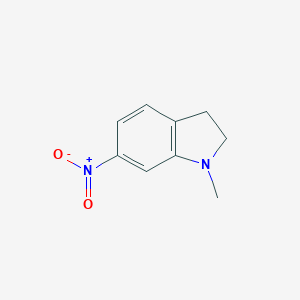
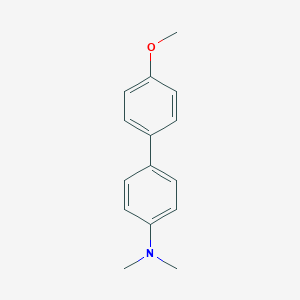
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)